molecular formula C9H9FO B1296049 1-(4-Fluoro-3-methylphenyl)ethanone CAS No. 369-32-4

1-(4-Fluoro-3-methylphenyl)ethanone

Cat. No. B1296049
CAS RN: 369-32-4
M. Wt: 152.16 g/mol
InChI Key: SMSVMBMJEYTUOZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)ethanone is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. The compound features a fluorinated aromatic ring, which is known to influence the biological activity and physical properties of molecules. The presence of the ketone functional group also makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of derivatives of 1-(4-Fluoro-3-methylphenyl)ethanone has been achieved through condensation reactions. For instance, chalcone derivatives have been synthesized by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone, using potassium hydroxide as a base. Notably, the sonochemical method has proven to be more efficient than the conventional method, leading to complete conversion to chalcone in a significantly shorter time and with enhanced crystallinity . Additionally, enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmacologically active compounds, has been achieved by bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-(4-fluorophenyl)ethanone derivatives have been investigated using various computational methods, including Gaussian09 software package. The geometrical parameters obtained from these studies are in agreement with experimental XRD data. The stability of these molecules has been attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of 1-(4-fluorophenyl)ethanone derivatives has been explored through molecular docking studies, which suggest that these compounds could exhibit inhibitory activity against target proteins such as triosephosphate isomerase (TPII) and kinesin spindle protein (KSP), indicating potential anti-neoplastic properties . The role of the fluorine atom and the ketone group in binding interactions has been highlighted in these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-fluorophenyl)ethanone derivatives have been characterized by various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. The influence of substituents on the electronic properties of these compounds has been assessed through Hammett substituent constants and frontier molecular orbital analysis, revealing insights into their electronic structures and potential nonlinear optical properties . The thermal stability and phase transition behaviors of related compounds have also been studied, providing information on their suitability for material applications .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : Novel derivatives of 1, 3, 4-oxadiazole compounds, synthesized using 1-(4-Fluoro-3-methylphenyl)ethanone, exhibited significant cytotoxicity on Caco-2 cell line, indicating potential applications in cancer research (Adimule et al., 2014).

  • Enantioselective Synthesis : (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of a CCR5 chemokine receptor antagonist (potentially protective against HIV), can be synthesized from 1-(4-Fluoro-3-methylphenyl)ethanone [(Source Missing)].

  • Photochemistry and Crystal Structures : The photochemistry and crystal structures of various acetophenones, including 1-(4-Fluorophenyl)ethanone, have been studied, offering insights into their stability and reactivity (Fu et al., 1998).

  • Synthesis of Chalcones : Chalcone derivatives synthesized using sonochemical methods from 1-(4-Fluorophenyl)ethanone have shown increased crystallinity and energy efficiency, indicating potential in material science (Jarag et al., 2011).

Biological and Medicinal Applications

  • Antimicrobial Activity : Novel Schiff bases synthesized from derivatives of 1-(4-Fluoro-3-methylphenyl)ethanone demonstrated significant antimicrobial activity, indicating potential use in the development of new antimicrobial agents (Puthran et al., 2019).

  • Molecular Docking Studies : Molecular docking and ADMET studies of 1-(2-Hydroxy-5-methyl phenyl) ethanone, a compound related to 1-(4-Fluoro-3-methylphenyl)ethanone, revealed binding efficacy with proteins in Staphylococcus aureus, suggesting potential antimicrobial properties (Satya et al., 2022).

  • Synthesis of Antitubercular Agents : Novel derivatives synthesized from 1-(4-Fluoro-3-methylphenyl)ethanone showed potent anti-tubercular activity, particularly in compounds with electron-donating substituents (Venugopal et al., 2020).

Safety And Hazards

The safety information for “1-(4-Fluoro-3-methylphenyl)ethanone” indicates that it is potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . The recommended precautionary statements include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVMBMJEYTUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302457
Record name 1-(4-Fluoro-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-methylphenyl)ethanone

CAS RN

369-32-4
Record name 369-32-4
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Record name 1-(4-Fluoro-3-methylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-3-methylphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A mixture of 50 grams (454 millimoles) of ortho-fluorotoluene and 42.8 grams (545 millimoles) of acetyl chloride was dissolved in 250 milliliters of methylene chloride, and then 72.7 grams (545 millimoles) of anhydrous aluminum chloride was gradually added thereto while cooling with ice and stirring. The resulting mixture was further stirred for 2 hours while cooling with ice. Then the reaction mixture was added to 1,200 milliliters of 5% hydrochloric acid, which was then allowed to separate into aqueous and organic layers. The organic layer thus obtained was washed with a 5% aqueous solution of sodium carbonate and dried over anhydrous sodium sulfate and, thereafter, the methylene chloride was distilled away under reduced pressure. Thus, as a product, 67.9 grams (446 millimoles) of 3-methyl-4-fluoroacetophenone was obtained (yield, 98%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
72.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Kaieda, M Takahashi, T Takai, M Goto… - Bioorganic & Medicinal …, 2018 - Elsevier
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
Number of citations: 17 www.sciencedirect.com
MA Matulenko, CH Lee, M Jiang, RR Frey… - Bioorganic & medicinal …, 2005 - Elsevier
4-Amino-5,7-disubstituted pyridopyrimidines are potent, non-nucleoside inhibitors of adenosine kinase (AK). We recently identified a potent, orally efficacious analog, 4 containing a 7-…
Number of citations: 65 www.sciencedirect.com
Z Xia, C Knaak, J Ma, ZM Beharry… - Journal of medicinal …, 2009 - ACS Publications
The Pim protein kinases are frequently overexpressed in prostate cancer and certain forms of leukemia and lymphoma. 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a) was …
Number of citations: 210 pubs.acs.org
A Kaieda, M Takahashi, T Takai, M Goto, T Miyazaki… - 2017 - irak4-in-2inhibitor.com
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
Number of citations: 0 irak4-in-2inhibitor.com
海江田啓 - 博士学位論文/本文(令和元年度授与), 2020
Number of citations: 5

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